molecular formula C12H9FO2S B1398669 3-Fluoro-4-(5-methylthiophen-2-YL)benzoic acid CAS No. 1349847-02-4

3-Fluoro-4-(5-methylthiophen-2-YL)benzoic acid

Cat. No.: B1398669
CAS No.: 1349847-02-4
M. Wt: 236.26 g/mol
InChI Key: ARRRTAPJLSNRPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-4-(5-methylthiophen-2-YL)benzoic acid is an organic compound with the molecular formula C12H9FO2S It is a derivative of benzoic acid, where the benzene ring is substituted with a fluorine atom and a thiophene ring

Mechanism of Action

Target of Action

The primary targets of 3-Fluoro-4-(5-methylthiophen-2-YL)benzoic acid Similar compounds have been found to interact with various receptors .

Mode of Action

The specific mode of action of This compound It’s known that benzoic acid derivatives can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

The biochemical pathways affected by This compound Benzoic acid derivatives are known to participate in various biochemical reactions .

Result of Action

The molecular and cellular effects of This compound Similar compounds have been found to exhibit inhibitory effects on certain biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(5-methylthiophen-2-YL)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Halogenation: Introduction of a fluorine atom into the benzene ring.

    Thiophene Substitution: Attachment of the thiophene ring to the benzene ring through a substitution reaction.

    Carboxylation: Introduction of the carboxylic acid group to the benzene ring.

The reaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and cost-effectiveness of the synthesis while maintaining high standards of safety and environmental compliance .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(5-methylthiophen-2-YL)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

3-Fluoro-4-(5-methylthiophen-2-YL)benzoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-(5-methylthiophen-2-YL)benzoic acid is unique due to the presence of both a fluorine atom and a thiophene ring on the benzene ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

3-fluoro-4-(5-methylthiophen-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FO2S/c1-7-2-5-11(16-7)9-4-3-8(12(14)15)6-10(9)13/h2-6H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARRRTAPJLSNRPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=C(C=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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